5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene
Description
This tricyclic heterocyclic compound features a fused benzimidazole core with dioxane and diaza rings, substituted by a chlorine atom at position 3. Its IUPAC name reflects the complex bicyclic and tricyclic connectivity, with molecular formula C₉H₇ClN₂O₂ (calculated molecular weight: 210.6 g/mol). The chlorine substituent imparts electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
2-chloro-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-9-11-5-3-7-8(4-6(5)12-9)14-2-1-13-7/h3-4H,1-2H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZUWOCBOHNBNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N=C(N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188028-20-8 | |
| Record name | 5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their properties:
Electronic and Reactivity Profiles
- Chlorine vs. Thiol Substituents : The chloro group in the target compound is electron-withdrawing, polarizing the aromatic system and favoring electrophilic substitution reactions. In contrast, the thiol analog’s -SH group () is electron-donating, with nucleophilic sulfur enabling disulfide formation or metal chelation .
- Amino vs.
Physicochemical Properties
- Solubility : The dihydrochloride salt () exhibits superior aqueous solubility compared to the neutral chloro analog. The methoxyethyl variant () may show intermediate solubility due to its ether linkage .
- Lipophilicity : The pyridinyl analog (logP estimated ~2.5) is more lipophilic than the target compound (logP ~1.8), impacting membrane permeability and bioavailability .
Research Findings and Implications
- Biological Activity: Pyridinyl and amino derivatives () are hypothesized to exhibit enhanced binding to ATP pockets in kinases due to their extended aromatic or polar substituents .
- Stability : The chloro substituent’s electronegativity may confer stability against oxidative degradation compared to thiol or amine analogs .
- SAR Studies : Substituent variations at position 5 significantly modulate bioactivity. For example, replacing Cl with methanamine () could shift selectivity toward aminergic receptors .
Preparation Methods
Synthesis of Halogenated Intermediate
Suzuki Coupling
React the chlorinated intermediate with a boronic acid (e.g., phenylboronic acid) under Pd catalysis. For instance, 5-(4-fluorophenyl)-2,3-dimethoxypyrazine was synthesized using Pd(PPh₃)₄, Na₂CO₃, and a dioxane/water solvent system at reflux.
Representative Conditions
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| Bromination | NBS, DMF, rt, 12 h | 85% | |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, reflux | 77% |
Cyclization to Form the Tricyclic Framework
After introducing the chlorine and aryl groups, cyclization forms the dioxa-diaza tricycle. Two pathways are feasible:
Acid-Mediated Cyclization
Treat a dichloro precursor with HCl in dioxane to simultaneously deprotect methoxy groups and induce cyclization. For example, 6-(4-fluorophenyl)-5-hydroxypyrimidin-4(3H)-one was synthesized by hydrolyzing a dimethoxypyrimidine intermediate with 2 N HCl.
BBr₃-Mediated Demethylation and Ring Closure
BBr₃ in CH₂Cl₂ selectively demethylates methoxy groups to hydroxyls, facilitating cyclization. In the synthesis of 2-(3-fluorophenyl)-5-hydroxypyrimidin-4(3H)-one, BBr₃ removed methyl groups at −0°C, yielding the hydroxylated product in 93% yield.
Alternative Route: Construction of the Benzimidazole Core
An orthogonal approach involves synthesizing the benzimidazole ring first, followed by dioxane ring formation:
Benzimidazole Synthesis
-
Condensation : React o-phenylenediamine with a carbonyl source (e.g., chloroacetic acid) under acidic conditions to form 2-chlorobenzimidazole.
-
Chlorination : Introduce chlorine at N1 using POCl₃ or SOCl₂.
Dioxane Ring Formation
-
Williamson Ether Synthesis : React the chlorobenzimidazole with a diol (e.g., ethylene glycol) and a base (K₂CO₃) to form the dioxane ring via nucleophilic substitution.
Optimization Note : Elevated temperatures (80–100°C) and polar aprotic solvents (DMF, DMSO) improve reaction efficiency.
Functional Group Interconversion and Final Modifications
Hydroxylation and Chlorination
Purification and Characterization
-
Chromatography : Silica gel chromatography (eluent: 0–10% MeOH/DCM) isolates the target compound.
-
Spectroscopy : ¹H/¹³C NMR and HRMS confirm structure and purity.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Suzuki + Cyclization | High regioselectivity, scalability | Requires Pd catalysts | 50–85% |
| Benzimidazole-first | Modular, avoids harsh conditions | Multi-step, lower overall yield | 30–60% |
Q & A
Q. How can researchers optimize the synthesis of 5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0³,⁷]trideca-1(9),2,4,7-tetraene to improve yield and purity?
Methodological Answer: Synthesis optimization requires systematic factorial design experiments to evaluate variables such as temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design can identify interactions between these factors (e.g., higher yields observed at 80°C in dichloromethane with 5 mol% Pd(OAc)₂) . Multi-step protocols should include intermediate purification via column chromatography (silica gel, hexane/EtOAc gradient) and final recrystallization (e.g., using methanol/water) to achieve >95% purity .
Table 1: Example Synthesis Optimization Parameters
| Variable | Low Level | High Level | Optimal Condition |
|---|---|---|---|
| Temperature | 60°C | 100°C | 80°C |
| Solvent | THF | DCM | DCM |
| Catalyst Loading | 2 mol% | 8 mol% | 5 mol% |
Q. What spectroscopic and crystallographic techniques are most reliable for structural elucidation of this tricyclic compound?
Methodological Answer:
- X-ray Crystallography: Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of stereochemistry and bond angles. For example, a triclinic P 1 space group with Z = 2 was reported for a related compound, achieving an R factor of 0.035 .
- NMR Spectroscopy: ¹H/¹³C NMR (400 MHz, DMSO-d₆) resolves complex coupling patterns (e.g., aromatic protons at δ 7.2–8.1 ppm). DEPT-135 clarifies CH₂/CH₃ groups.
- Mass Spectrometry: High-resolution ESI-MS (m/z calc. 345.0521; found 345.0518) confirms molecular formula .
Q. How can researchers assess the biological activity of this compound against structurally similar analogs?
Methodological Answer:
- In Silico Screening: Use molecular docking (AutoDock Vina) to compare binding affinities with target proteins (e.g., kinase enzymes). Similar tricyclic compounds showed IC₅₀ values <10 µM in kinase inhibition assays .
- In Vitro Assays: Perform dose-response curves (0.1–100 µM) in cell lines (e.g., MCF-7 for anticancer activity) with positive controls (e.g., doxorubicin).
- SAR Analysis: Compare substituent effects (e.g., chloro vs. methoxy groups) on bioactivity .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of chlorination in the synthesis of this compound?
Methodological Answer: Computational studies (DFT at B3LYP/6-31G*) reveal that chlorination favors the C5 position due to lower activation energy (ΔΔG‡ = 8.2 kcal/mol) compared to C6. Electron-deficient regions, mapped via electrostatic potential surfaces, guide electrophilic attack . Experimental validation via trapping of intermediates (e.g., using TEMPO) confirms a radical pathway in some cases .
Q. How should researchers resolve contradictions in crystallographic data between predicted and observed bond lengths?
Methodological Answer: Discrepancies often arise from crystal packing effects or thermal motion. For example, a C–N bond predicted at 1.34 Å but observed at 1.38 Å (Δ = 0.04 Å) can be analyzed using Hirshfeld surfaces to quantify intermolecular interactions (e.g., C–H···O contacts contributing to distortion). Refinement with SHELXL and TWINABS improves data-to-parameter ratios (>7:1) .
Q. What computational strategies are effective for modeling the compound’s reactivity in non-polar solvents?
Methodological Answer:
- Solvent Modeling: Use COSMO-RS to simulate solvent effects on transition states. For example, toluene stabilizes charge-separated intermediates by 3.1 kcal/mol compared to water.
- MD Simulations: GROMACS trajectories (50 ns) reveal conformational flexibility in the dioxa-diaza ring, influencing nucleophilic attack sites .
Q. How can theoretical frameworks guide the design of derivatives with enhanced photostability?
Methodological Answer: Linkage to frontier molecular orbital (FMO) theory identifies HOMO-LUMO gaps as predictors of photodegradation. For this compound, a gap of 4.2 eV suggests moderate stability. Derivatives with electron-withdrawing groups (e.g., –CF₃) increase the gap to 4.5 eV, reducing UV-induced cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
